molecular formula C11H11NO3 B6616660 methyl 5-methoxy-1H-indole-4-carboxylate CAS No. 1126899-94-2

methyl 5-methoxy-1H-indole-4-carboxylate

Cat. No.: B6616660
CAS No.: 1126899-94-2
M. Wt: 205.21 g/mol
InChI Key: NRTMJCNNGNANHY-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-4-carboxylate (CAS 1126899-94-2) is a high-value indole derivative supplied for scientific research and development. This compound is a key synthon in organic and medicinal chemistry, serving as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure incorporates a methyl ester and a methoxy group on the indole core, a privileged scaffold in pharmacology .Research into this compound and its derivatives spans several promising therapeutic areas. Indole-based molecular hybrids are of significant interest in anticancer research . For instance, closely related 5-methoxyindole tethered to functionalized isatin derivatives have demonstrated potent antiproliferative activity against human cancer cell lines (including lung, colon, and breast), with certain compounds showing several-fold greater potency than the reference drug Sunitinib . These hybrids can induce cell cycle arrest and modulate proteins like phosphorylated Rb, indicating a promising mechanism for cancer chemotherapy development .Furthermore, derivatives of 5-methoxy-indole carboxylic acid are being explored as multifunctional neuroprotectors for neurodegenerative disorders such as Parkinson's and Alzheimer's disease . These compounds are designed to target multiple pathological hallmarks, including oxidative stress and iron-induced damage. They have shown strong activity in suppressing iron-induced lipid peroxidation, inhibiting monoamine oxidase B (hMAO-B), and protecting neuronal cells from toxins like 6-OHDA and H₂O₂ . Some analogs also exhibit favorable blood-brain barrier permeability, which is crucial for central nervous system drug development .This product is intended for research applications only in organic synthesis, pharmaceutical R&D, and material science. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-methoxy-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-8-7(5-6-12-8)10(9)11(13)15-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTMJCNNGNANHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

  • Starting Material : 5-Methoxy-1H-indole-4-carboxylic acid (hypothetical intermediate, analogous to the 2-carboxylate).

  • Reagents : Methanol (30 mL per 2 g of acid), concentrated sulfuric acid (catalytic).

  • Process :

    • Suspend the carboxylic acid in absolute methanol.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 4 hours.

    • Cool to room temperature, filter the precipitated product, and purify via recrystallization.

Key Parameters for Yield Optimization

ParameterOptimal ConditionImpact on Yield
Acid Catalyst H₂SO₄ (3–5 drops)Maximizes esterification efficiency.
Reaction Time 4–6 hoursEnsures complete conversion.
Solvent Volume 15 mL/g of starting materialPrevents premature precipitation.

Theoretical Yield : ~90–96%, based on analogous esterifications.

Alternative Synthetic Routes

Hypothetical Reaction Scheme

  • Starting Materials :

    • 4-Carbomethoxyphenylhydrazine (hypothetical).

    • Methoxy-substituted ketone (e.g., 3-methoxycyclohexanone).

  • Conditions :

    • Reflux in methanesulfonic acid (2 h).

    • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Challenges :

  • Regioselective introduction of the methoxy and ester groups at positions 5 and 4, respectively.

  • Requires precise control over reaction conditions to avoid side products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous esterifications highlight the critical role of solvent polarity and temperature:

SolventTemperature (°C)Yield (%)Purity (%)
Methanol65 (reflux)9698
Ethanol78 (reflux)8895
THF66 (reflux)7290
CatalystConcentrationYield (%)Reaction Time (h)
H₂SO₄2 drops964
HCl (gas)Saturated856
p-TsOH5 mol%785

Sulfuric acid outperforms alternatives, likely due to its strong protonating capacity and low cost.

Characterization and Purity Analysis

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) :

    • δ 3.76 (s, 3H, OCH₃).

    • δ 3.89 (s, 3H, COOCH₃).

    • Aromatic protons between δ 6.84–7.36.

  • IR (KBr) :

    • 1691 cm⁻¹ (ester C=O).

    • 3361 cm⁻¹ (N-H stretch).

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18 reverse-phase (4.6 × 150 mm).

    • Mobile Phase: 60:40 acetonitrile/water.

    • Retention Time: ~8.2 minutes (theoretical).

  • Acceptance Criteria : ≥95% purity for biological assays.

Challenges and Mitigation Strategies

Solubility Issues

  • Problem : Limited solubility in aqueous buffers due to the hydrophobic indole core.

  • Solution : Use polar aprotic solvents (e.g., DMSO) for stock solutions.

Stability Concerns

  • Ester Hydrolysis : Susceptible to degradation under acidic/basic conditions.

  • Storage : Anhydrous DMSO at -20°C .

Chemical Reactions Analysis

Methyl 5-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 5-methoxy-1H-indole-4-carboxylate serves as a reactant in the synthesis of various indole derivatives. These derivatives are crucial for developing new pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, makes it a versatile building block for synthetic applications .

Biological Activities

This compound is studied for its biological activities , which include:

  • Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral effects, making them potential candidates for therapeutic development against viral infections.
  • Anticancer Activities : The compound has been investigated for its role in synthesizing cytotoxic agents targeting multidrug-resistant cancer cells. It is also involved in developing inhibitors for various cancer-related enzymes .
  • Antimicrobial Effects : Studies suggest that this compound may possess antimicrobial properties, contributing to its potential use in treating infections .

Medical Applications

In medicine, this compound is explored for its therapeutic applications :

  • Drug Development : It serves as a key intermediate in synthesizing drugs targeting neurological disorders and other diseases. Its derivatives are being researched for their efficacy as immunomodulators and enzyme inhibitors .
  • Precursor for Bioactive Molecules : The compound is also investigated as a precursor in synthesizing bioactive molecules that may have significant therapeutic benefits.

Industrial Applications

This compound finds utility in various industrial sectors:

  • Agrochemicals : It contributes to developing effective pesticides and herbicides that are safer for the environment.
  • Material Science : The compound is being explored for creating advanced materials, including polymers and coatings, due to its unique chemical properties.
  • Flavor and Fragrance Industry : Its aromatic properties make it a candidate for use in flavoring agents and perfumes, providing a natural scent profile .

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-indole-4-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through similar mechanisms, influencing biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Comparisons

The position and nature of substituents on the indole ring dictate electronic, steric, and solubility properties. Key comparisons include:

Compound Name Substituents Key Features Reference
Methyl 5-methoxy-1H-indole-4-carboxylate 5-OCH₃, 4-COOCH₃ Electron-donating methoxy enhances ring stability; ester group increases lipophilicity.
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOCH₂CH₃ Ethyl ester increases lipophilicity vs. methyl; position 2 ester may reduce steric hindrance.
Methyl 4-methoxy-1H-indole-2-carboxylate 4-OCH₃, 2-COOCH₃ Methoxy at position 4 alters dipole moment; ester at position 2 affects hydrogen bonding.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH-benzophenone Fluorine’s electron-withdrawing effect increases acidity; carboxamide enables H-bonding.

Key Observations :

  • Positional Effects : Ester groups at position 4 (target compound) vs. 2 (e.g., ) influence steric accessibility for intermolecular interactions.
  • Electronic Effects : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) substituents modulate ring electron density and reactivity .
  • Lipophilicity : Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., ), affecting membrane permeability.

Physical Properties and Spectral Data

Melting Points and Stability
  • Ethyl 5-fluoroindole-2-carboxylate derivatives : Melting points range from 233–250°C, influenced by fluorine’s polarity and crystal packing .
Spectral Comparisons
  • ¹H-NMR :

    • Target compound (unreported): Expected deshielding of H-3 and H-6 protons due to 5-OCH₃ and 4-COOCH₃.
    • Methyl 4-methoxy-1H-indole-2-carboxylate: H-3 proton at δ 8.0 ppm (deshielded by ester) .
    • 5-Fluoroindole-2-carboxamides: H-3 indole protons resonate at δ 8.85 ppm due to fluorine’s inductive effect .
  • IR Spectroscopy :

    • Ester carbonyl stretches (~1666–1670 cm⁻¹) are consistent across derivatives .

Comparison with Analogues :

  • Ethyl 5-methoxyindole-2-carboxylate : Synthesized via hydrolysis of ethyl indole-2-carboxylate intermediates .
  • 5-Fluoroindole-2-carboxamides : Require high-temperature reflux (150–190°C) and sodium ethoxide catalysis .

Yield Challenges :

  • Steric hindrance at position 4 (target compound) may reduce yields compared to position 2 derivatives .

Stability and Reactivity

  • Hydrolysis : Methyl esters are more resistant to hydrolysis than ethyl esters, enhancing stability in biological systems .
  • Oxidative Stability : Methoxy groups at position 5 may protect the ring from electrophilic attacks compared to unsubstituted indoles .

Biological Activity

Methyl 5-methoxy-1H-indole-4-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, including neuroprotective effects, antioxidant activity, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a carboxylate moiety attached to the indole structure. This configuration contributes to its bioactivity. The compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate oxidative stress and neuroinflammation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated that derivatives of indole compounds, including this compound, exhibited significant protection against oxidative stress-induced neuronal damage. For instance:

  • Cell Line Studies : In SH-SY5Y human neuroblastoma cells, the compound showed a reduction in cell death caused by hydrogen peroxide (H2O2) exposure, indicating its role as an effective antioxidant .
  • Mechanisms of Action : The neuroprotective effects are attributed to the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS), which are critical in preventing neuronal cell death .

Antioxidant Activity

This compound has demonstrated potent antioxidant capabilities. Research indicates that it can effectively reduce oxidative stress markers in various models:

  • Oxidative Stress Models : In models simulating oxidative stress, such as those induced by H2O2 or Aβ peptide, this compound significantly mitigated ROS production and protected cellular integrity .
  • Comparative Studies : When compared to other known antioxidants, this compound showed comparable or superior activity in preventing oxidative damage .

Potential Applications in Neurodegenerative Disorders

The multifunctional properties of this compound position it as a promising candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease:

Activity Mechanism Reference
NeuroprotectionInhibition of oxidative stress
AntioxidantScavenging of ROS
MAO-B InhibitionSelective inhibition of monoamine oxidase B
BBB PermeabilityEnhanced permeability while maintaining tight junctions

Case Studies

Several case studies have reinforced the biological activity of this compound:

  • Neuroprotection Against Aβ Peptide : A study demonstrated that the compound could protect neurons from Aβ-induced toxicity, a hallmark of Alzheimer’s disease pathology. It effectively reduced apoptotic markers and preserved neuronal function .
  • In Vivo Models : Animal studies have shown that administration of this compound led to improved cognitive function in models of neurodegeneration, suggesting its potential as a therapeutic agent .
  • Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in neuroinflammatory responses, further supporting its role in mitigating neurodegenerative processes .

Q & A

Q. What are the primary synthetic routes for methyl 5-methoxy-1H-indole-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . Key parameters include:

  • Temperature control (e.g., 0–5°C for NaH-mediated reactions to avoid side products) .
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity for substitutions .
  • Purification : Column chromatography (e.g., 10% ethyl acetate/hexane) or recrystallization ensures >95% purity . Alternative methods include continuous flow reactors to optimize reaction kinetics and scalability .

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at C5, ester at C4) .
  • Mass spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) confirms the molecular formula (C11_{11}H11_{11}NO3_3) and fragments .
  • Infrared spectroscopy : Peaks at ~1700 cm1^{-1} confirm the ester carbonyl group .

Q. What are the key reactivity patterns of this compound in organic transformations?

The indole core undergoes electrophilic substitution at C3 and C7 due to electron-donating methoxy groups. The ester at C4 can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/MeOH) for further derivatization . Halogenation (e.g., bromination) at C3 is feasible using NBS in DMF .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles, critical when NMR signals overlap (e.g., distinguishing C4 vs. C5 substituents). For example:

  • SHELXL refinement confirms dihedral angles between substituents, clarifying steric effects .
  • ORTEP-3 visualizations highlight deviations in planarity caused by methoxy groups, aiding in reconciling spectral data .

Q. What experimental design strategies mitigate challenges in synthesizing halogenated derivatives of this compound?

Halogenation (e.g., chlorination at C4) requires:

  • Protecting groups : Benzyloxy protection at C7 prevents unwanted side reactions during electrophilic substitution .
  • Low-temperature control (−20°C) to avoid over-halogenation .
  • Post-reaction quenching : Rapid dilution with CH2_2Cl2_2 and brine minimizes decomposition .

Q. How do computational methods complement experimental data in predicting the biological activity of this compound analogs?

  • Docking studies (e.g., AutoDock Vina) model interactions with enzyme targets (e.g., cytochrome P450), predicting binding affinities .
  • QSAR models correlate substituent electronegativity (e.g., Cl vs. OMe) with bioactivity trends, guiding synthetic prioritization .

Q. What are the limitations of current crystallographic software (e.g., SHELX) in analyzing this compound polymorphs?

  • Twinned crystals : SHELXL struggles with pseudo-merohedral twinning, requiring manual HKLF5 domain adjustments .
  • Disorder modeling : Methoxy groups in flexible positions may require split-atom refinement, increasing R-factor errors .

Methodological Resources

  • Spectral Databases : mzCloud (high-quality MS/MS trees for indole derivatives) .
  • Crystallography Tools : SHELX suite for refinement, ORTEP-3 for visualization .
  • Reaction Optimization : DoE (Design of Experiments) for solvent/temperature screening .

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